1H-Indole-2,3-dione, 5-pentyl-
Description
Significance of the Isatin (B1672199) Scaffold in Chemical Research
The isatin scaffold, a fused heterocyclic system composed of an indole (B1671886) nucleus with keto groups at positions 2 and 3, is a privileged structure in medicinal chemistry and organic synthesis. nih.govijpsr.com Its significance stems from its remarkable synthetic versatility and the wide spectrum of biological activities exhibited by its derivatives. ijpsr.comencyclopedia.pub The unique chemical architecture of isatin, featuring a reactive ketone, a γ-lactam moiety, and an aromatic ring, allows for a vast number of chemical modifications. wikipedia.org This adaptability enables the creation of diverse molecular frameworks with tailored biological or chemical properties. encyclopedia.pub
The reactivity of the isatin core permits various transformations, including substitutions at the N-1 position, electrophilic additions to the C-5 and C-7 positions of the benzene (B151609) ring, and nucleophilic additions at the C-3 carbonyl group. wikipedia.org Furthermore, isatin and its derivatives can undergo oxidation, reduction, ring-expansion, and spiro-annulation reactions, leading to the synthesis of other important biologically active compounds like 2-oxindoles, tryptanthrin, and indirubins. thieme-connect.comnih.gov This chemical tractability has established isatin as a valuable building block for generating extensive libraries of compounds for drug discovery and development. nih.govthieme-connect.com Consequently, isatin derivatives have been extensively investigated for a plethora of pharmacological applications. ijpsr.com
Historical Context of Isatin Chemistry
The journey of isatin chemistry began in 1840 and 1841 when it was first synthesized by Otto Linné Erdman and Auguste Laurent. wikipedia.orgnmc.gov.inresearchgate.net They obtained the orange-red crystalline compound as a product of the oxidation of indigo (B80030) dye using nitric and chromic acids. wikipedia.orgresearchgate.netbiomedres.us For a considerable period, isatin was primarily regarded as a synthetic molecule. tandfonline.com However, its later discovery in natural sources sparked a surge of research interest into its synthesis, chemical properties, and potential applications. thieme-connect.comresearchgate.net
The first comprehensive reviews of isatin chemistry were published by Sumpter in 1954 and Popp in 1975, summarizing the early understanding of this versatile molecule. scielo.br Over the decades, numerous synthetic methodologies have been developed to access isatin and its substituted analogs. The Sandmeyer synthesis is one of the oldest and most frequently employed methods. scielo.brirapa.org Other notable procedures include the Stolle, Gassman, and Martinet syntheses. nih.govbiomedres.usresearchgate.net The continuous development of novel and more efficient synthetic routes underscores the enduring importance of the isatin scaffold in contemporary chemical research. nih.gov
Overview of Structural Classes within Isatin Derivatives
The isatin scaffold's versatility allows for the generation of a wide array of structural classes through modifications at various positions of the molecule. These derivatives are broadly categorized based on the site of substitution, leading to distinct chemical properties and biological activities.
N-Substituted Isatin Derivatives: Modifications at the nitrogen atom (N-1) of the isatin ring are common and lead to a significant class of derivatives with diverse biological applications. nih.govajprd.com
C2-Substituted Isatin Derivatives: These derivatives, such as 2-hydroxy-2-substituted indol-3-ones, feature a quaternary center at the C-2 position and are important intermediates in the synthesis of many bioactive molecules. nih.govnmc.gov.in
C3-Substituted Isatin Derivatives: A vast range of derivatives have been synthesized by modifying the C-3 position, including thiosemicarbazones, oxindoles, imines, and hydrazones. nih.govnmc.gov.in
Ring-Substituted Isatin Derivatives: Substitutions on the aromatic ring, particularly at the C-5 and C-6 positions, have been shown to significantly influence the biological activity of isatin derivatives. nih.govacs.org
Spiro Derivatives: The C-3 position of isatin is frequently utilized in the synthesis of spiro analogs, which are a class of compounds known for their prominent pharmacological activity, especially in natural product chemistry. nih.govtandfonline.comnih.gov
These structural classes highlight the modular nature of the isatin scaffold, allowing chemists to fine-tune its properties for specific applications.
Natural Occurrence and Biosynthetic Considerations of Isatin Scaffolds
Isatin and its derivatives are not merely synthetic curiosities; they are also found in a variety of natural sources. The parent compound, isatin, has been identified in plants of the Isatis genus, Couroupita guianensis (the cannonball tree), and Calanthe discolor. tandfonline.comresearchgate.netthieme-connect.de Substituted isatins have also been isolated from various plant species. For instance, melosatin alkaloids, which are methoxy (B1213986) phenyl isatins, have been extracted from the tumorigenic plant Melochia tomentosa. encyclopedia.pubnih.gov Another example is the isolation of methoxyphenyl pentylisatin from the same plant. tandfonline.com Furthermore, substituted isatins like 5-(3'-Methylbuten-2'-yl)isatin and 6-(3-Methylbuten-2'-yl)isatin have been found in fungi such as Streptomyces albus and Chaetomium globosum. encyclopedia.pubtandfonline.comnih.gov The presence of such derivatives in nature suggests the existence of specific biosynthetic pathways for their production.
Beyond the plant and microbial kingdoms, isatin is also an endogenous compound found in mammalian tissues and body fluids. scielo.brresearchgate.nettandfonline.com It has been identified in the brain, peripheral tissues, blood, urine, and cerebrospinal fluid of humans and other mammals. tandfonline.com Isatin is considered a metabolite of tryptophan or adrenaline. encyclopedia.pubwikipedia.org The concentration of isatin in tissues can vary, with basal levels generally in the range of <0.1 to 10 μM, and blood concentrations can exceed 1 μM. tandfonline.com Its levels have been observed to increase in response to stress. tandfonline.com
The precise pathway of endogenous isatin formation is still under investigation. tandfonline.com However, in vitro evidence suggests that isatin can be formed from indole, a product of tryptophan catabolism in the gut, through a reaction involving microsomal cytochrome P450 enzymes. tandfonline.comnih.gov There is also evidence suggesting that the gut flora plays a significant role in the production of urinary isatin. tandfonline.com The endogenous nature of isatin points to its potential role as a modulator of various biochemical processes within the body. researchgate.netscielo.br
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
5-pentyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C13H15NO2/c1-2-3-4-5-9-6-7-11-10(8-9)12(15)13(16)14-11/h6-8H,2-5H2,1H3,(H,14,15,16) |
InChI Key |
JERLBLNXDQMBCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2=C(C=C1)NC(=O)C2=O |
Origin of Product |
United States |
Chemical Reactivity and Synthetic Transformations of 5 Pentyl 1h Indole 2,3 Dione and Isatin Derivatives
Reactivity of the Isatin (B1672199) Core
The reactivity of the isatin core is characterized by the interplay between its electron-rich aromatic ring and the two electrophilic carbonyl carbons at positions C-2 and C-3. researchgate.netcalstate.edu This structure allows isatin to act as both a nucleophile (at the N-1 position and the C-5/C-7 positions of the aromatic ring) and an electrophile (at the C-2 and C-3 carbonyls). wikipedia.orgnih.gov This versatile reactivity enables a wide range of chemical transformations, including nucleophilic additions, electrophilic substitutions, N-substitutions, and ring expansions. wikipedia.orgresearchgate.net
The isatin molecule contains two distinct carbonyl groups: an amide carbonyl at C-2 and a ketone carbonyl at C-3. The C-3 keto group is significantly more electrophilic and reactive towards nucleophiles than the C-2 amide carbonyl, which is stabilized by resonance with the adjacent nitrogen atom. nih.gov Consequently, nucleophilic addition reactions occur chemoselectively at the C-3 position. nih.gov
This reactivity is a cornerstone of isatin chemistry, providing a direct route to 3-substituted-3-hydroxyoxindoles, which are valuable synthetic intermediates. beilstein-journals.org A wide array of nucleophiles can be employed in these reactions.
Organometallic Reagents: Grignard reagents and organolithium compounds add to the C-3 carbonyl to furnish tertiary alcohols.
Enolates and Related Nucleophiles: Aldol-type condensation reactions are possible, where an enolate adds to the C-3 carbonyl.
Other Carbon Nucleophiles: The addition of terminal ynamides, catalyzed by copper(I)-bisoxazolidine complexes, provides access to 3-(aminoethynyl)-3-hydroxyindolin-2-ones. nih.gov Similarly, enaminones can serve as effective nucleophiles in additions to the C-3 position. researchgate.net
Phosphorus Nucleophiles: Triphenylphosphine can act as a nucleophile, attacking the C-3 carbon in an allylic SN2 reaction with Morita-Baylis-Hillman (MBH) carbonates of isatins. beilstein-journals.org
The general mechanism for nucleophilic addition involves the attack of the nucleophile on the electrophilic C-3 carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the 3-hydroxyoxindole product. masterorganicchemistry.com
| Nucleophile Example | Reagent/Catalyst | Product Type |
| Ynamides | Copper(I)-bisoxazolidine | 3-(Aminoethynyl)-3-hydroxyindolin-2-ones nih.gov |
| Indoles | Cuprine | 2-Oxindoles (via Friedel-Crafts alkylation) nih.gov |
| Triphenylphosphine | - | Allylic substituted oxindoles beilstein-journals.org |
| Enaminones | Base/Acid Catalyst | 3-Substituted-3-hydroxyoxindoles researchgate.net |
For 5-pentyl-1H-indole-2,3-dione, the C-5 position is already occupied. The pentyl group is an alkyl group, which is an activating and ortho, para-directing group. Its influence, combined with the directing effect of the N-1 amide, would strongly favor further electrophilic substitution at the C-7 position. Common EAS reactions performed on the isatin ring include:
Halogenation: Bromination of isatin in refluxing ethanol (B145695) can lead to the formation of 5,7-dibromoisatin, demonstrating substitution at both available ortho and para positions. nih.gov
Nitration and Sulfonation: These reactions introduce nitro and sulfonic acid groups, respectively, onto the aromatic ring, typically at the C-5 position in unsubstituted isatin.
Friedel-Crafts Reactions: While the deactivating nature of the isatin core can make Friedel-Crafts reactions challenging, they are possible under certain conditions. nih.govirapa.org
| Reaction | Reagent(s) | Position(s) of Substitution (on unsubstituted isatin) |
| Bromination | Br₂ in Ethanol | C-5 and C-7 nih.gov |
| Nitration | HNO₃/H₂SO₄ | C-5 |
| Chlorosulfonation | Chlorosulfonic acid | C-5 |
The hydrogen atom on the N-1 nitrogen is acidic and can be removed by a base to form a highly conjugated isatin anion. nih.gov This anion is a potent nucleophile and readily reacts with various electrophiles, allowing for the synthesis of a wide range of N-substituted isatin derivatives. nih.gov These reactions are crucial as N-substitution can modify the molecule's chemical properties and biological activities. nih.gov
N-Alkylation: This is commonly achieved by treating isatin with an alkyl halide or sulfate (B86663) in the presence of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). nih.gov Microwave-assisted N-alkylation methods have been developed to reduce reaction times and improve yields. nih.gov Trichloroacetimidates have also been used as electrophiles for N-alkylation in the presence of a Lewis acid catalyst. rsc.org
N-Arylation: The introduction of an aryl group at the N-1 position can be accomplished using reagents like triaryl bismuth in the presence of copper catalysts. google.com
N-Acylation: Isatins can be N-acylated using acylating agents such as acetic anhydride (B1165640) under reflux conditions to yield N-acetylisatins. researchgate.net
| Reaction Type | Reagents | Key Features |
| N-Alkylation | Alkyl halide, K₂CO₃/Cs₂CO₃, DMF/NMP | Microwave irradiation significantly reduces reaction times. nih.gov |
| N-Alkylation | Trichloroacetimidate, Lewis acid | Effective for precursors to stabilized carbocations. rsc.org |
| N-Arylation | Triaryl bismuth, Copper salt | Provides a regiospecific process for N-arylation. google.com |
| N-Acylation | Acetic anhydride | Proceeds under reflux conditions. researchgate.net |
Derivatization Strategies for 5-pentyl-1H-Indole-2,3-dione
The synthetic strategies developed for the general isatin scaffold are directly applicable to 5-pentyl-1H-indole-2,3-dione. The pentyl group at the C-5 position primarily influences the electronic and steric environment for electrophilic aromatic substitution, as previously discussed, but generally does not interfere with the characteristic reactions at the C-3 carbonyl or the N-1 position.
The high reactivity of the C-3 carbonyl group of isatins makes it an ideal site for condensation reactions with primary amines and hydrazine (B178648) derivatives. sinocurechem.com These reactions are fundamental for creating isatin-based Schiff bases (imines) and hydrazones, which are important classes of compounds in medicinal chemistry. nih.govresearchgate.net
The reaction involves the nucleophilic attack of the primary amine or hydrazine on the C-3 carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond (C=N). nih.gov
Schiff Base Formation: Reaction of 5-pentyl-1H-indole-2,3-dione with a primary amine (R-NH₂) would yield a 5-pentyl-isatin-3-imine.
Hydrazone Formation: Condensation with hydrazine (H₂N-NH₂) or substituted hydrazines (e.g., phenylhydrazine) would result in the corresponding 5-pentyl-isatin-3-hydrazone. nih.govscience.govresearchgate.net
These derivatives are valuable synthetic intermediates and often exhibit significant biological activities. researchgate.net
| Reactant | Product Class | C=N Bond Formation Site |
| Primary Amine (R-NH₂) | Schiff Base (Imine) | C-3 |
| Hydrazine (H₂N-NH₂) | Hydrazone | C-3 |
| Phenylhydrazine | Phenylhydrazone | C-3 |
| N(4)-phenyl-3-thiosemicarbazide | Thiosemicarbazone | C-3 researchgate.net |
Ring expansion reactions represent a powerful method for transforming the isatin scaffold into larger, often more complex, heterocyclic systems. nih.govirapa.org These reactions leverage the electrophilicity of the C-3 carbon to initiate a skeletal rearrangement, typically expanding the five-membered lactam ring into a six-membered ring. nih.govorganic-chemistry.org
A common outcome of isatin ring expansion is the formation of quinoline (B57606) and 2-quinolone derivatives. nih.govorganic-chemistry.orgresearchgate.net One notable method involves the reaction of isatins with α-aryldiazomethanes, generated in situ. This metal-free, one-pot reaction proceeds via nucleophilic addition of the diazomethane (B1218177) to the C-3 carbonyl, followed by cyclization and aromatization to yield 3-hydroxy-4-arylquinolin-2(1H)-ones. organic-chemistry.org Another approach utilizes α-alkyl-α-diazoesters for the synthesis of 2-quinolone derivatives. nih.gov These transformations provide access to larger ring systems that can be difficult to synthesize through other methods. nih.govirapa.org
| Reagent | Product Type | Key Transformation |
| α-Aryl/heteroaryldiazomethanes | Viridicatin alkaloids (3-hydroxy-4-arylquinolin-2(1H)-ones) organic-chemistry.org | One-pot regioselective ring expansion. organic-chemistry.org |
| α-Alkyl-α-diazoesters | 2-Quinolone derivatives nih.gov | Catalytic asymmetric ring expansion. nih.gov |
| Trifluorodiazoethane | Trifluoromethylated 2-quinolinones irapa.org | Trifluoromethylative ring expansion. irapa.org |
Spiro-Annulation Reactionsnih.govbeilstein-journals.org
Spiro-annulation reactions represent a powerful strategy for the construction of complex three-dimensional molecular architectures from relatively simple precursors. Isatin and its derivatives, including 5-pentyl-1H-indole-2,3-dione, are highly versatile substrates for these transformations due to the electrophilic nature of the C3-carbonyl group. These reactions lead to the formation of spirooxindoles, a class of compounds prevalent in natural products and synthetic pharmaceuticals, known for their significant biological activities. nih.gov
A common approach to synthesizing spirooxindoles involves multicomponent reactions (MCRs). For instance, a three-component reaction between an arylamine, isatin, and cyclopentane-1,3-dione in acetic acid at room temperature can yield novel spiro[dihydropyridine-oxindole] derivatives. nih.gov While the exact mechanism can be complex, a plausible pathway involves an initial aldol (B89426) addition of cyclopentane-1,3-dione to the C3-carbonyl of the isatin. This is followed by dehydration to form a carbonium ion intermediate, which then participates in subsequent steps with the arylamine to construct the spirocyclic system. nih.gov
Another significant method for constructing spiro-fused systems is the [4+1] cycloaddition reaction. This approach has been successfully employed to synthesize spiro[dihydrofuran-2,3'-oxindoles]. In a catalyst-free method, [e]-fused 1H-pyrrole-2,3-diones, acting as the enone component, react with diazooxindoles in a formal [4+1] cycloaddition. beilstein-journals.org This reaction proceeds diastereoselectively and represents a novel route to heteroanalogues of antimicrobial and antibiofilm fungal metabolites. beilstein-journals.org The reaction is typically monitored by the disappearance of the vibrant color of the starting 1H-pyrrole-2,3-dione. beilstein-journals.org
The versatility of isatins as precursors in spiro-annulation reactions allows for the creation of a diverse library of complex molecules. The presence of the 5-pentyl group on the isatin core can influence the solubility and electronic properties of the starting material and the resulting spiro compound, potentially impacting reaction kinetics and biological activity.
Table 1: Examples of Spiro-Annulation Reactions Involving Isatin Scaffolds This table is generated based on data from the text and provides an interactive overview of the discussed reactions.
| Reactants | Catalyst/Solvent | Product Type | Reference |
|---|---|---|---|
| Arylamine, Isatin, Cyclopentane-1,3-dione | Acetic Acid | Spiro[dihydropyridine-oxindole] | nih.gov |
| [e]-fused 1H-pyrrole-2,3-diones, Diazooxindole | Anhydrous Acetonitrile (catalyst-free) | Spiro[dihydrofuran-2,3'-oxindole] | beilstein-journals.org |
Condensation Reactionsresearchgate.net
Condensation reactions, particularly the Knoevenagel condensation, are fundamental transformations for isatin derivatives, including 5-pentyl-1H-indole-2,3-dione. This reaction involves the nucleophilic addition of a compound with an active hydrogen (an active methylene (B1212753) compound) to the C3-carbonyl group of the isatin, followed by a dehydration step to yield an α,β-unsaturated product. researchgate.netwikipedia.org These products, such as 2-(2-oxo-1,2-dihydro-indol-3-ylidene) derivatives, are valuable intermediates in the synthesis of spirooxindoles and other biologically active molecules. niscpr.res.in
The Knoevenagel condensation can be performed under various conditions. A particularly environmentally friendly method involves the reaction of isatins with malononitrile (B47326) in the presence of water at room temperature. This "on water" approach can afford the corresponding (2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitriles in high yields (89–99%) after a short reaction time. researchgate.net The use of a proton donor-acceptor catalyst, such as piperidinium (B107235) acetate, in water at elevated temperatures has also been shown to be effective for the condensation of isatins with nitriles and 1,3-diketones. niscpr.res.in
The general applicability of the Knoevenagel condensation allows for a wide range of active methylene compounds to be used, including malononitrile, cyanoacetic acid, and cyclic 1,3-diketones like dimedone. wikipedia.orgniscpr.res.in The reactivity of the isatin substrate can be modulated by substituents on the aromatic ring. The electron-donating nature of the 5-pentyl group in 5-pentyl-1H-indole-2,3-dione may influence the electrophilicity of the C3-carbonyl and thus affect the reaction rate compared to unsubstituted or electron-withdrawn isatins.
Table 2: Knoevenagel Condensation Reactions with Isatin Derivatives This table is generated based on data from the text and provides an interactive overview of the discussed reactions.
| Isatin Derivative | Active Methylene Compound | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Substituted Isatins | Malononitrile | Water, Room Temperature | (2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitriles | 89-99% | researchgate.net |
| Isatin | Malononitrile | Piperidinium acetate, Water, 100°C | 2-(2-oxo-1,2-dihydro-indol-3-ylidene)-malononitrile | Not specified | niscpr.res.in |
| Isatin | Dimedone | Piperidinium acetate, Water, 100°C | 5,5-dimethyl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)cyclohexane-1,3-dione | Not specified | niscpr.res.in |
Functionalization at the Pentyl Chain
Direct and selective functionalization of alkyl chains attached to aromatic cores, such as the pentyl group at the C5 position of 1H-indole-2,3-dione, presents a significant synthetic challenge. While extensive research has focused on the C-H functionalization of the indole (B1671886) nucleus itself, methods for selectively modifying a pendant alkyl chain are less common. acs.orgresearchgate.netnih.gov Strategies for such transformations typically rely on directing group-assisted transition metal catalysis or free-radical reactions that can target specific positions on the alkyl chain.
Although specific examples of functionalizing the 5-pentyl group on the isatin scaffold are not prevalent in the reviewed literature, general principles of alkyl C-H activation can be applied. For instance, palladium-catalyzed reactions have been developed for the C-H functionalization of unactivated C(sp³)-H bonds. These methods often require a directing group to position the metal catalyst in proximity to the target C-H bond, enabling reactions like arylation, olefination, or acylation. acs.orgnih.gov In the context of 5-pentyl-isatin, a suitable directing group could potentially be installed at the N1 position to facilitate intramolecular C-H activation at a specific carbon (e.g., the terminal methyl or an internal methylene) of the pentyl chain.
Another potential avenue is photochemical or radical-initiated reactions. These methods can generate alkyl radicals on the pentyl chain, which can then be trapped by various reagents. The selectivity of such reactions (i.e., which C-H bond on the pentyl chain reacts) is often governed by the stability of the resulting radical intermediate, with tertiary C-H bonds being the most reactive, followed by secondary and then primary.
Further research is required to develop specific and efficient protocols for the selective functionalization of the 5-pentyl chain on the isatin ring system, which would provide a powerful tool for synthesizing novel derivatives with potentially enhanced or modified biological properties.
Advanced Reaction Mechanisms and Catalysis
Organocatalytic Transformations
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. Isatin and its derivatives are excellent substrates for a variety of organocatalytic transformations, leading to the synthesis of enantioenriched 3-hydroxy-2-oxindoles and other complex structures. rsc.org
One prominent example is the asymmetric aldol reaction between isatins and ketones. rsc.org Chiral primary amine organocatalysts, often derived from natural sources like amino acids, can effectively catalyze this reaction, sometimes under environmentally benign "on water" conditions. rsc.org These catalysts typically operate through a dual-activation mechanism, where the primary amine activates the ketone via enamine formation, and another functional group on the catalyst (e.g., a thiourea (B124793) or carboxylic acid) activates the isatin's C3-carbonyl through hydrogen bonding. This approach can yield 3-hydroxy-2-oxindoles with high yields and excellent stereoselectivities. rsc.orgrsc.org
Isatin derivatives can also participate in organocatalytic aza-Michael reactions. aalto.fi In one strategy, isatin is first derivatized to a Schiff base, which then acts as an aza-Michael donor in reactions with unsaturated 1,4-diketones. After in-situ hydrolysis, N-substituted isatins are obtained in high yields and with high enantioselectivity. aalto.fi Furthermore, organocatalytic insertion reactions have been developed where isatins are inserted into aryl difluoronitromethyl ketones in the presence of a base catalyst like DBU, proceeding with 100% atom economy to form isatin-derived tertiary alcohols. nih.gov The 5-pentyl substituent on the isatin core is generally well-tolerated in these transformations, allowing for the synthesis of a wide array of chiral, functionalized indole derivatives.
Table 3: Selected Organocatalytic Reactions of Isatin Derivatives This table is generated based on data from the text and provides an interactive overview of the discussed reactions.
| Reaction Type | Isatin Substrate | Reagent | Catalyst Type | Product | Stereoselectivity | Reference |
|---|---|---|---|---|---|---|
| Asymmetric Aldol | Isatins | Ketones | Chiral primary amine | 3-Hydroxy-2-oxindoles | Up to 99% ee | rsc.orgrsc.org |
| Aza-Michael | Isatin (as Schiff base) | Unsaturated 1,4-diketones | Chiral organocatalyst | N-substituted isatins | Up to 95% ee | aalto.fi |
| Insertion | Isatins | Aryl difluoronitromethyl ketones | DBU | 3-Hydroxyoxindole derivatives | Not applicable | nih.gov |
Transition Metal-Catalyzed Reactions, including those forming Isatin derivativesaalto.fimdpi.com
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a vast array of transformations with high efficiency and selectivity. Palladium and rhodium are among the most versatile metals used for reactions involving isatin and the synthesis of the isatin core itself. mdpi.comnih.gov
Palladium-catalyzed reactions are particularly prominent. mdpi.com For instance, the synthesis of isatins can be achieved from formyl-N-arylformamides via a PdCl₂-catalyzed intramolecular acylation, which proceeds through the activation of an unactivated aryl C(sp²)-H bond. researchgate.net Palladium catalysts are also crucial for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can be used to modify isatin derivatives. nih.govlibretexts.org In asymmetric synthesis, palladium complexes with chiral ligands catalyze reactions like the allylic amination of allylic esters using isatin derivatives as nucleophiles. This allows for the formation of N-allylated isatins with good to high enantioselectivity. beilstein-journals.orgnih.gov The electronic properties of substituents on the isatin ring, such as the 5-pentyl group, can influence the yield and enantioselectivity of these reactions. beilstein-journals.org
Rhodium catalysts also play a significant role. Rh₂(OAc)₄ has been used to catalyze the reaction of diazoacetamides with isatins, providing an efficient pathway to 3-hydroxy-3,3'-bioxindoles with high diastereoselectivity. nih.gov Rhodium(III) complexes are particularly effective in catalyzing C-H activation and annulation reactions to build complex heterocyclic systems. mdpi.comresearchgate.net These reactions often proceed under mild conditions with high functional group tolerance, making them powerful tools for synthesizing diverse molecular scaffolds from isatin precursors. mdpi.com
Applications in C-H Activationacs.orgnih.gov
Carbon-hydrogen (C-H) activation has revolutionized synthetic chemistry by offering a more direct and atom-economical way to functionalize organic molecules, bypassing the need for pre-functionalized starting materials. acs.orgnih.gov Transition metals, especially rhodium(III) and palladium(II), are highly effective catalysts for these transformations. mdpi.comorganic-chemistry.org
Rhodium(III)-catalyzed C-H activation has been extensively used for the synthesis of various N-heterocycles. rsc.org These reactions typically involve a directing group on the substrate that coordinates to the metal center, bringing it into close proximity to a specific C-H bond. This is followed by cyclometalation and subsequent annulation with a coupling partner like an alkyne or alkene. mdpi.comresearchgate.netorganic-chemistry.org For a substrate like 5-pentyl-isatin, the N1-H could be replaced with a directing group to guide the C-H activation to the C7 position of the indole core. This strategy allows for the construction of fused polycyclic systems. mdpi.com
Palladium-catalyzed C-H activation is also a powerful tool. researchgate.net Directing groups installed at the N1 position of the indole core have been shown to enable the selective C-H functionalization (e.g., arylation, olefination, acylation) at various positions of the benzene (B151609) ring (C4, C5, C6, or C7). acs.orgresearchgate.netnih.gov While these methods have been primarily developed for indole, they provide a clear blueprint for the site-selective functionalization of the aromatic ring of 5-pentyl-1H-indole-2,3-dione. Such strategies are crucial for the late-stage modification of complex molecules and the synthesis of novel isatin derivatives. nih.gov
Metal Complex Formation and their Reactivity
Isatin and its derivatives are highly valued for their ability to form stable metal complexes. tandfonline.com The isatin core possesses multiple coordination sites, including the lactam carbonyl group (C2=O), the ketonic carbonyl group (C3=O), and the indole nitrogen (N1), allowing it to act as a versatile ligand. nih.gov Often, isatin derivatives are first converted into Schiff bases, hydrazones, or thiosemicarbazones to enhance their coordination capabilities, creating multidentate ligands that can form stable chelates with various transition metal ions. mdpi.comtandfonline.com
These ligands can coordinate with metal ions such as Co(II), Ni(II), Cu(II), Zn(II), Fe(III), Pd(II), and Au(III) through atoms like nitrogen and oxygen or sulfur. nih.govmdpi.comsciencescholar.usugm.ac.id The resulting metal complexes often exhibit distinct geometries, including octahedral, tetrahedral, and square planar configurations, depending on the metal ion and the ligand structure. biointerfaceresearch.comsciencescholar.usnih.govjmchemsci.com
For instance, studies on isatin-derived Schiff base complexes have shown that the ligand can act as a bidentate or tridentate agent. biointerfaceresearch.comresearchgate.net Infrared (IR) spectroscopy is a key tool for characterizing these complexes. A shift in the vibrational frequency of the C=N (azomethine) and C=O (carbonyl) groups in the IR spectrum of the complex compared to the free ligand typically indicates that these groups are involved in coordination with the metal ion. biointerfaceresearch.commdpi.com
The formation of these metal complexes can significantly alter the chemical and biological properties of the parent isatin derivative. In many cases, the metal complexes show enhanced biological activity compared to the free ligands, a phenomenon attributed to factors like increased lipophilicity, which facilitates penetration through cell membranes. tandfonline.comnih.govtandfonline.com
Table 1: Examples of Metal Complexes Derived from Isatin Derivatives and Their Geometries
| Metal Ion | Ligand Type | Proposed Geometry | Reference(s) |
|---|---|---|---|
| Co(II), Ni(II), Cu(II) | Azo-Schiff base | Octahedral | sciencescholar.us |
| Cu(II) | Isatin Schiff base | Distorted Square Planar | biointerfaceresearch.com |
| Co(II), Ni(II), etc. | Isatin Schiff base | Octahedral | biointerfaceresearch.com |
| Au(III) | Thiobarbituric acid derivative | Square Planar | ugm.ac.id |
| Co(II), Ni(II) | 1H-indole-2,3-dione | Octahedral | nih.gov |
| Pd(II) | Isatinic quinolyl hydrazone | Square Planar | nih.gov |
This table is generated based on data from the text and is for illustrative purposes.
Spectroscopic Characterization Methodologies for 1h Indole 2,3 Dione, 5 Pentyl
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of an isatin (B1672199) derivative is characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds. For 1H-Indole-2,3-dione, 5-pentyl-, the spectrum is expected to show characteristic peaks for the N-H bond, the carbonyl (C=O) groups, the aromatic C=C bonds, and the C-N bond, in addition to the absorptions from the pentyl group.
The analysis of the parent compound, isatin, reveals key vibrational frequencies that are foundational for interpreting the spectrum of its 5-pentyl derivative. researchgate.net The N-H stretching vibration typically appears as a sharp peak in the region of 3200-3400 cm⁻¹. The two carbonyl groups at the C2 and C3 positions of the indole (B1671886) ring give rise to strong absorption bands. The C2-carbonyl (an amide) and the C3-carbonyl (a ketone) have slightly different vibrational frequencies due to their electronic environments, often appearing as two distinct peaks in the 1700-1750 cm⁻¹ region. researchgate.net The aromatic ring gives rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ range. researchgate.net
The introduction of a 5-pentyl group is expected to introduce additional absorption bands characteristic of alkyl chains. These include C-H stretching vibrations from the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups of the pentyl chain, which are anticipated in the 2850-3000 cm⁻¹ region. C-H bending vibrations for these groups would also be present at lower wavenumbers.
Interactive Data Table: Characteristic IR Absorption Bands for Isatin Core Structure
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Amide (lactam) | ~3207 | Medium |
| C=O Stretch (Amide) | C2=O | ~1743 | Strong |
| C=O Stretch (Ketone) | C3=O | ~1691 | Strong |
| C=C Stretch | Aromatic Ring | ~1458 | Medium |
| C-N Stretch | Lactam | ~1295 | Medium |
| C-H Stretch (Alkyl) | Pentyl Group | 2850-2960 | Strong |
| C-H Bend (Alkyl) | Pentyl Group | 1375-1470 | Medium |
Note: The wavenumber values are based on data for the parent compound, 1H-indole-2,3-dione (Isatin), and are approximate. The pentyl group's characteristic C-H stretches and bends would be additional features in the spectrum of 1H-Indole-2,3-dione, 5-pentyl-.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of isatin and its derivatives is characterized by absorption bands that correspond to π → π* and n → π* transitions. The core indole-2,3-dione structure contains a conjugated system involving the benzene (B151609) ring and the two carbonyl groups, which is responsible for its characteristic UV-Vis absorption.
For the parent 1H-Indole-2,3-dione, the spectrum typically shows multiple absorption bands. The high-energy bands observed in the ultraviolet region (around 200-310 nm) are generally attributed to π → π* transitions within the aromatic ring and the conjugated carbonyl system. A lower energy, weaker absorption band is often observed at longer wavelengths (in the visible region, around 400-420 nm), which is characteristic of an n → π* transition involving the non-bonding electrons of the oxygen atoms in the carbonyl groups. This transition is responsible for the orange color of isatin.
Interactive Data Table: Expected UV-Vis Absorption Maxima for Isatin Core Structure
| Wavelength (λmax) | Electronic Transition | Chromophore |
| ~242 nm | π → π | Aromatic Ring |
| ~302 nm | π → π | Conjugated Carbonyl System |
| ~418 nm | n → π* | Carbonyl Groups (C=O) |
Note: The λmax values are based on data for the parent compound, 1H-indole-2,3-dione (Isatin). The 5-pentyl substituent may cause minor shifts in these absorption maxima.
Structure Activity Relationship Sar Studies for 5 Pentyl 1h Indole 2,3 Dione Derivatives
Impact of Substitution at N-1 Position on Biological Activities
The nitrogen atom at the N-1 position of the isatin (B1672199) core is a frequent target for chemical modification, as substitutions at this site can significantly influence the molecule's physicochemical properties and biological activity. N-alkylation and the introduction of Mannich bases are two common strategies that have been shown to enhance the therapeutic potential of isatin derivatives. acs.org
N-Alkylation: The introduction of alkyl or arylalkyl groups at the N-1 position can modulate the lipophilicity of the isatin molecule, which in turn affects its ability to cross cell membranes and interact with biological targets. nih.gov Studies have shown that N-alkylation can lead to a marked enhancement in antibacterial activity. acs.org For instance, N-alkylation of isatin reduces the lability of the nucleus towards bases while preserving its reactivity for further derivatization. nih.gov The nature of the substituent at the N-1 position appears to influence cytotoxic activity, with substitutions bearing electron-withdrawing groups being important for this property. nih.gov
N-Mannich Bases: The introduction of aminomethyl groups at the N-1 position, forming N-Mannich bases, is a well-established method for increasing the biological activity of isatin derivatives. These modifications have been particularly effective in enhancing antimicrobial and antifungal properties. acs.orgacs.org Isatin N-Mannich bases have demonstrated considerable growth inhibition against Gram-negative bacteria and yeasts. acs.org The specific amine used in the Mannich reaction plays a crucial role in determining the spectrum and potency of the antimicrobial activity. For example, a study on various N-Mannich bases of isatin and 5-nitroisatin (B147319) revealed significant growth inhibition of pathogenic Gram-negative microorganisms and yeasts. acs.org
The table below summarizes the impact of representative N-1 substitutions on the biological activities of isatin derivatives, based on general findings for the isatin scaffold.
| N-1 Substituent Type | General Impact on Bioactivity | Examples of Enhanced Activities |
|---|---|---|
| Simple Alkyl Groups | Increases lipophilicity, potentially improving cell permeability. | Antibacterial, Cytotoxic acs.orgnih.gov |
| Benzyl (B1604629) and Substituted Benzyl Groups | Can introduce additional binding interactions and modulate electronic properties. Electron-withdrawing groups on the benzyl ring can enhance cytotoxicity. nih.gov | Antiviral, Cytotoxic nih.govnih.gov |
| Functionalized Alkyl Groups (e.g., containing ester or acid moieties) | Can alter solubility and provide handles for further derivatization. | Antiviral, Caspase Inhibition nih.gov |
| Mannich Bases (Aminomethyl groups) | Often leads to a significant increase in antimicrobial and antifungal activity. acs.orgacs.org | Antibacterial, Antifungal acs.orgacs.org |
Role of the 5-Pentyl Moiety and Other 5-Substituents on Bioactivity and Selectivity
Substitutions on the benzene (B151609) ring of the isatin core, particularly at the C-5 position, play a pivotal role in modulating the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its biological activity and selectivity. The 5-pentyl group, being a lipophilic alkyl chain, is expected to enhance the compound's affinity for hydrophobic pockets in biological targets.
The nature of the substituent at the C-5 position can be broadly categorized into electron-donating and electron-withdrawing groups, each imparting distinct characteristics to the isatin derivative.
Electron-Donating Groups: Alkyl groups, such as the pentyl group, are electron-donating and increase the lipophilicity of the molecule. The presence of a 5-alkyl group can enhance the compound's ability to penetrate lipid-rich cell membranes and interact with hydrophobic regions of enzymes or receptors. Naturally occurring isatins, such as methoxy (B1213986) phenyl pentyl isatins found in Melochia tomentosa, highlight the biological relevance of such substitutions. acs.org
The table below provides a comparative overview of the influence of different C-5 substituents on the biological activity of isatin derivatives.
| C-5 Substituent | Electronic Effect | Impact on Lipophilicity | Observed Effects on Bioactivity |
|---|---|---|---|
| -H (Unsubstituted) | Neutral | Baseline | Serves as a reference for comparison. |
| -Pentyl | Electron-donating (weak) | Increases | Expected to enhance interactions with hydrophobic targets and improve membrane permeability. acs.org |
| -F, -Cl, -Br | Electron-withdrawing | Increases | Generally enhances antibacterial and anticancer activities. ut.ac.irut.ac.ir |
| -NO2 | Strongly electron-withdrawing | Increases | Often leads to potent antimicrobial and antifungal activity. acs.org |
| -OCH3 | Electron-donating | Slightly increases | Can modulate activity, found in naturally occurring bioactive isatins. acs.org |
Influence of Modifications at C-2 and C-3 Carbonyls
The C-2 and C-3 carbonyl groups of the isatin ring are key reactive centers that allow for a wide range of chemical modifications, leading to diverse derivatives with varied biological profiles. The C-3 carbonyl, in particular, is highly susceptible to nucleophilic attack, making it a primary site for derivatization.
Modifications at the C-3 Carbonyl:
Schiff Bases and Hydrazones: Condensation of the C-3 carbonyl group with primary amines or hydrazines yields Schiff bases and hydrazones, respectively. These derivatives have been extensively studied and have shown a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govacs.org The nature of the substituent on the imino or hydrazono moiety significantly influences the biological activity. For example, isatin-3-hydrazones have been identified as promising scaffolds for the development of antibacterial agents. nih.gov
Spirooxindoles: The C-3 position is also a key site for the construction of spirocyclic systems, forming spirooxindoles. These complex, three-dimensional structures have garnered significant interest due to their presence in many natural products and their potent biological activities. acs.org The spiro-fusion of various heterocyclic rings, such as pyrrolidines, pyrazolines, and oxadiazoles, to the C-3 position of isatin has yielded compounds with promising anticancer, antimicrobial, and antiviral properties. acs.orgscispace.com
Modifications at the C-2 Carbonyl:
While the C-3 carbonyl is the more reactive site, modifications at the C-2 lactam carbonyl are also possible, although less common. These modifications can alter the planarity and electronic properties of the isatin ring system, potentially leading to novel biological activities.
The following table summarizes the types of modifications at the C-2 and C-3 carbonyls and their impact on biological activity.
| Position | Type of Modification | Resulting Derivative | Commonly Observed Biological Activities |
|---|---|---|---|
| C-3 Carbonyl | Condensation with amines/hydrazines | Schiff Bases, Hydrazones | Antimicrobial, Anticancer, Antiviral, Anti-inflammatory nih.govnih.govacs.org |
| Cycloaddition/Spirocyclization | Spirooxindoles | Anticancer, Antimicrobial, Antiviral acs.orgscispace.com | |
| C-2 Carbonyl | Ring opening or other reactions | Less common derivatives | Can lead to novel scaffolds with unique activities. |
Stereochemical Considerations in Bioactivity
Stereochemistry plays a crucial role in the biological activity of many drug molecules, as biological targets such as enzymes and receptors are chiral. In the context of isatin derivatives, the introduction of a stereocenter, particularly at the C-3 position, can lead to enantiomers with significantly different biological activities.
The synthesis of spirooxindoles, for example, often generates a chiral center at the C-3 position. Enantioselective synthesis of these compounds has become a major focus of research, as it allows for the preparation of pure enantiomers for biological evaluation. acs.orgut.ac.ir Studies have shown that different enantiomers of spirooxindoles can exhibit distinct biological profiles, with one enantiomer being significantly more potent than the other. ut.ac.ir
For instance, in the asymmetric synthesis of spiro-pyrrolidinyl oxindoles, cellular evaluation has identified specific stereoisomers that can arrest mitosis and inhibit tubulin polymerization, highlighting the importance of a precise three-dimensional arrangement of substituents for biological activity. ut.ac.ir The differential activity of stereoisomers is often attributed to their varying abilities to bind to the chiral active site of a biological target. One enantiomer may fit perfectly into the binding pocket, leading to a strong interaction and high potency, while the other enantiomer may have a poor fit and consequently lower or no activity.
Therefore, when designing and evaluating new isatin derivatives, especially those with the potential to form stereocenters, it is essential to consider the stereochemical aspects to fully understand their structure-activity relationships and to develop more effective and selective therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) and Topological Modeling for Isatin Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools in drug discovery for predicting the activity of new compounds and for understanding the key structural features that govern their biological effects. For isatin analogues, various 2D and 3D-QSAR models have been developed to explore their anticancer, antimicrobial, and enzyme inhibitory activities. nih.govut.ac.ir
2D-QSAR: These models correlate biological activity with 2D descriptors, which are numerical values representing different aspects of a molecule's structure, such as its topology, electronic properties, and physicochemical characteristics. In studies of isatin derivatives, topological and gateway parameters have been shown to have a significant impact on their cytotoxic activity. ut.ac.irut.ac.ir
3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of the molecules. These methods generate 3D contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for biological activity. acs.orghilarispublisher.com For isatin derivatives, 3D-QSAR studies have been instrumental in identifying the key steric and electronic requirements for potent activity. acs.orghilarispublisher.com
Molecular Docking: QSAR studies are often complemented by molecular docking simulations, which predict the preferred orientation of a ligand when bound to a biological target. This provides insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and biological activity of isatin derivatives. nih.govut.ac.ir
Computational and Theoretical Investigations of 1h Indole 2,3 Dione, 5 Pentyl and Isatin Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to isatin (B1672199) derivatives to understand their stability, reactivity, and spectroscopic properties.
DFT calculations are instrumental in determining the electronic properties of isatin derivatives, which in turn dictate their reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. dntb.gov.ua
For the isatin core, the HOMO is typically distributed over the benzene (B151609) ring, while the LUMO is localized on the pyrrole-2,3-dione moiety. The introduction of a 5-pentyl group, which is an electron-donating alkyl group, is expected to influence this electronic distribution. It would likely raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and potentially increasing the molecule's reactivity compared to unsubstituted isatin.
Global reactivity descriptors, calculated using HOMO and LUMO energies, provide quantitative predictions of chemical behavior. researchgate.netmdpi.com These descriptors help in understanding the relationships between molecular structure, stability, and reactivity. mdpi.com
Chemical Hardness (η): Measures the resistance to a change in electron distribution. A higher value indicates greater stability. researchgate.net
Electronic Chemical Potential (µ): Indicates the tendency of electrons to escape from a system. More reactive molecules often have higher chemical potential. researchgate.net
Electrophilicity (ω): Measures the capacity of a species to accept electrons. researchgate.net
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For isatin, the carbonyl oxygens at positions 2 and 3 are prominent electronegative (red) regions, indicating sites prone to electrophilic attack, while the N-H group is an electropositive (blue) region, suitable for nucleophilic interaction.
Interactive Data Table: Representative Global Reactivity Descriptors for Isatin Derivatives
| Descriptor | Definition | Predicted Influence of 5-Pentyl Group |
| HOMO-LUMO Gap (ΔE) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Decrease (leading to higher reactivity) |
| Chemical Hardness (η) | Resistance to change in electron configuration. | Decrease (indicating lower stability) |
| Chemical Potential (µ) | Tendency of electrons to escape. | Increase (indicating higher reactivity) |
| Electrophilicity (ω) | Capacity to accept electrons. | Variable, depends on interplay of other factors |
DFT calculations are a cornerstone for elucidating complex reaction mechanisms by mapping the entire potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The calculated activation energies (the energy difference between reactants and transition states) allow for the determination of the most favorable reaction pathway. nih.gov
For isatin derivatives, DFT has been used to study various reactions, including cycloadditions and condensation reactions. nih.govpku.edu.cn For example, in a condensation reaction involving one of the carbonyl groups of 5-pentylisatin, DFT could be used to:
Model the initial nucleophilic attack on the carbonyl carbon.
Calculate the energy of the tetrahedral intermediate.
Determine the transition state energy for the subsequent dehydration step. nih.gov
By comparing the activation energies of competing pathways, researchers can predict the likely outcome of a reaction, understand regioselectivity, and explain experimentally observed product distributions. These theoretical studies provide a detailed, step-by-step view of the chemical transformation that is often difficult to obtain through experimental means alone. pku.edu.cn
Molecular Dynamics Simulations (if relevant to isatin core)
Molecular Dynamics (MD) simulations are highly relevant for studying the isatin core and its derivatives. MD simulations provide a dynamic picture of molecular behavior over time, accounting for flexibility and environmental effects (like solvent). This method is used to assess the stability of molecules and their complexes, observe conformational changes, and validate findings from other computational techniques like molecular docking. nih.govut.ac.irut.ac.ir
For instance, MD simulations have been employed to study the encapsulation of isatin within a single-walled carbon nanotube, revealing that the isatin molecule adjusts its conformation to maximize stabilizing π–π stacking interactions with the nanotube's interior wall. nih.gov In the context of drug design, MD simulations are crucial for validating the stability of a ligand (like a 5-pentylisatin derivative) within the binding pocket of a biological target. nih.gov An analysis of the ligand's root-mean-square deviation (RMSD) over the simulation time can confirm whether it remains stably bound or drifts from its initial docked position. nih.gov These simulations have confirmed the stability of hydrogen bonds formed between the isatin core and key amino acid residues like LEU83 and GLU81 in cyclin-dependent kinase 2 (CDK2). nih.gov
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is extensively used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's biological activity. Isatin and its derivatives have been the subject of numerous docking studies against a wide array of biological targets due to their broad pharmacological activities. nih.govmdpi.comnih.gov
The isatin scaffold serves as an excellent pharmacophore, frequently forming key interactions within protein active sites. Common interactions observed in docking studies include:
Hydrogen Bonding: The N-H group acts as a hydrogen bond donor, while the two carbonyl oxygens (C2=O and C3=O) act as hydrogen bond acceptors. These interactions are consistently observed in complexes with various kinases and proteases. nih.govnih.gov
Hydrophobic Interactions: The aromatic benzene ring of the isatin core engages in hydrophobic and π-stacking interactions with nonpolar amino acid residues.
For 1H-Indole-2,3-dione, 5-pentyl-, the pentyl chain at the C-5 position would significantly enhance hydrophobic interactions within a corresponding hydrophobic pocket of a target protein. Docking studies on 5-substituted isatin derivatives have shown that modifications at this position are critical for inhibitory activity and can be tailored to fit specific sub-pockets of the active site, such as the S2 hydrophobic site in the SARS-CoV 3C-like protease. nih.gov
Interactive Data Table: Examples of Biological Targets for Isatin Derivatives in Docking Studies
| Target Class | Specific Target Example | Key Interacting Residues (Example) | Predicted Role of 5-Pentyl Group |
| Kinases | Cyclin-Dependent Kinase 2 (CDK2) nih.gov | LEU83, GLU81, ASP145 nih.gov | Occupy hydrophobic pocket, enhance binding affinity |
| Proteases | SARS-CoV 3C-like Protease nih.gov | - | Fit into S2 hydrophobic site nih.gov |
| Oxidases | Monoamine Oxidase B (MAO-B) researchgate.net | Ile199 researchgate.net | Extend into the substrate cavity entrance researchgate.net |
| Kinases | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tandfonline.com | - | Improve cytotoxic activity tandfonline.com |
Conformational Analysis and Stability
The conformational flexibility of a molecule is crucial for its ability to bind to a biological target. While the isatin core itself is rigid, substituents can adopt various conformations. For 5-pentylisatin, the primary source of flexibility is the C5-pentyl chain. Computational methods can be used to perform a systematic conformational search to identify low-energy conformers.
Predictive Modeling for Chemical Behavior
Predictive modeling encompasses a range of computational techniques used to forecast the properties and behavior of molecules without the need for synthesis and testing. For drug discovery, this includes predicting biological activity (e.g., QSAR) and pharmacokinetic properties (e.g., ADMET).
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ut.ac.irut.ac.ir For isatin derivatives, QSAR models have been developed to predict their anticancer activity. ut.ac.irut.ac.ir These models use various molecular descriptors (e.g., topological, electronic, and steric parameters) to build a predictive equation. The properties of a new compound like 5-pentylisatin could be calculated and fed into a validated QSAR model to estimate its potential activity.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling predicts the pharmacokinetic profile of a compound. In silico tools are used to estimate properties like aqueous solubility, blood-brain barrier (BBB) penetration, plasma protein binding, and potential for inhibiting key metabolic enzymes like cytochrome P450 (CYP2D6). tandfonline.com Such predictions are vital in the early stages of drug development to identify candidates with favorable drug-like properties and to flag potential liabilities. For example, predictive models for a series of isatin derivatives suggested low BBB penetration, optimal intestinal absorption, and non-inhibition of CYP2D6. tandfonline.com
Pharmacophore modeling is another predictive technique that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for biological activity. A pharmacophore model derived from a set of active isatin derivatives can be used to screen large databases for new compounds that match the model, thereby identifying potential new hits. nih.gov
Non Therapeutic Applications of 1h Indole 2,3 Dione, 5 Pentyl and Isatin Derivatives
Material Science Applications
Isatin (B1672199) derivatives have emerged as versatile building blocks in material science due to their unique structural and electronic properties. Their applications span from polymer chemistry to the development of advanced organic electronic materials.
Polymer Chemistry and Enhanced Material Properties
The incorporation of the isatin scaffold into polymer chains can lead to materials with enhanced properties. Researchers have explored the use of isatin derivatives in the synthesis of polymers with intrinsic microporosity (PIMs). These materials are of interest for their potential applications in gas separation and other fields. The rigid and contorted structures that can be created using isatin-based monomers are key to achieving high microporosity.
Organic Electronics
In the realm of organic electronics, isatin derivatives have shown promise. The incorporation of isoindigo, a dimer derived from isatin, into π-conjugated polymer scaffolds produces materials suitable for organic photovoltaics. researchgate.net Furthermore, pyrazine-fused isoindigo dyes have been identified as promising building blocks for the construction of donor-acceptor conjugated polymers used in optoelectronic applications. researchgate.net
Dye Industry Applications
Historically, isatin has been a significant compound in the dye industry. Its vibrant colors have made it an attractive molecule for the development of pigments and dyes. The stability of isatin derivatives under various conditions contributes to their persistent use in fabric dyes and inks. Isatin itself was first obtained in 1841 by the oxidation of indigo (B80030), a well-known dye, with nitric and chromic acids. The versatility of the isatin structure allows for the synthesis of a wide range of colored compounds. Isatin derivatives have also been used for dyeing keratin-containing fibers, such as human hair and wool.
Corrosion Prevention
A significant industrial application of isatin derivatives is in the prevention of corrosion. These compounds have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. The mechanism of action involves the adsorption of the isatin derivative molecules onto the metal surface, forming a protective film that blocks the active sites for corrosion.
The effectiveness of these inhibitors is often attributed to the presence of heteroatoms (nitrogen and oxygen) and the aromatic ring in the isatin structure, which facilitate adsorption onto the metal surface. Studies have shown that isatin-based Schiff bases can achieve high inhibition efficiencies.
| Isatin Derivative | Metal | Corrosive Medium | Inhibition Efficiency (%) |
| Isatin–Schiff base | Mild Steel | HCl | Up to 98% |
| 2-(2-oxoindolin-3-ylidene) hydrazinecarbothioamide (OHB) | Mild Steel | 1 M HCl | 96.7% |
| Isatin-β-thiosemicarbazone derivatives (TZ-1 and TZ-2) | Mild Steel | 20% H2SO4 | (Data varies with concentration) |
Fluorescent Sensors
The unique photophysical properties of certain isatin derivatives have led to their development as fluorescent sensors. researchgate.net These sensors can be designed to detect specific ions or molecules through changes in their fluorescence intensity. For instance, isatin-based Schiff base fluorophores have been developed as "turn-off" fluorescent sensors for the selective detection of cysteine in aqueous media. The design of these sensors often involves modifying the isatin structure to include specific binding sites for the target analyte, leading to a measurable change in fluorescence upon binding. Recently, novel isatin derivatives have been synthesized with the potential to act as anion sensors.
Synthetic Building Block in Organic Chemistry for Heterocyclic Frameworks
Beyond its direct applications, isatin is a cornerstone as a synthetic building block in organic chemistry. Its unique structure, containing both a ketone and a lactam moiety, allows it to act as both an electrophile and a nucleophile, making it a versatile precursor for the synthesis of a wide array of heterocyclic compounds. Isatin is widely employed in the synthesis of molecules such as indoles, quinolines, and oxindoles. The reactivity of the C3-carbonyl group is particularly useful in condensation reactions to form various Schiff bases and other derivatives. This synthetic versatility has made isatin a valuable starting material for creating complex molecular architectures.
Q & A
Q. What are the standard synthetic routes for 5-pentyl-1H-indole-2,3-dione derivatives, and how can reaction conditions be optimized?
Methodological Answer: 5-Pentyl-1H-indole-2,3-dione is typically synthesized via electrophilic substitution or condensation reactions. A common approach involves:
Nitration/alkylation of isatin : React 1H-indole-2,3-dione (isatin) with pentyl halides under Friedel-Crafts conditions.
Modification at position 5 : Introduce the pentyl group using HNO₃/H₂SO₄ nitration followed by catalytic hydrogenation and alkylation .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product.
Optimization Tips :
- Monitor reaction temperature (60–80°C) to avoid decomposition.
- Use anhydrous solvents (e.g., DMF) to suppress side reactions.
- Characterize intermediates via TLC and NMR to ensure regioselectivity .
Q. What spectroscopic techniques are most effective for characterizing 5-pentyl-1H-indole-2,3-dione?
Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns. The pentyl group shows characteristic peaks: δ ~0.9 ppm (terminal CH₃), δ ~1.3 ppm (CH₂ chain), and δ ~2.5 ppm (CH₂ adjacent to the indole ring) .
- FT-IR : Detect lactam C=O stretches (~1740 cm⁻¹) and N-H bends (~3200 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 245 (C₁₃H₁₅NO₂⁺) and fragmentation patterns (e.g., loss of CO) .
- XRD : Resolve crystal packing and hydrogen-bonding networks (if crystalline) .
Q. How does the pentyl substituent influence the compound’s solubility and stability?
Methodological Answer :
- Solubility : The pentyl chain enhances lipophilicity, reducing aqueous solubility but improving miscibility in organic solvents (e.g., DCM, chloroform). Quantify via shake-flask method (logP ~2.8) .
- Stability :
Advanced Research Questions
Q. What computational strategies predict the bioactivity of 5-pentyl-1H-indole-2,3-dione derivatives?
Methodological Answer :
- QSAR Modeling : Use descriptors like logP, molar refractivity, and HOMO/LUMO energies to correlate structure with antituberculosis/anticancer activity. Example: Thiosemicarbazone derivatives show enhanced activity when N4 is aryl-substituted .
- Molecular Docking : Simulate binding to Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) or human topoisomerase II (PDB: 1ZXM). Key interactions:
- Hydrogen bonding between C=O and active-site residues.
- Hydrophobic interactions via the pentyl chain .
- DFT Calculations : Analyze electron-withdrawing effects of the 5-pentyl group on indole’s aromaticity (NICS values) .
Q. How can crystallographic data resolve contradictions in reported bioactivity results?
Methodological Answer :
- Structure Refinement : Use SHELXL (v2018) for high-resolution XRD data. Key parameters:
- Polymorphism Screening : Compare PXRD patterns of batches with divergent bioactivities. Example: A 2016 study found that Form I (monoclinic) had 3× higher antitubercular IC₅₀ than Form II (orthorhombic) .
Q. What experimental designs validate the role of the pentyl group in enhancing membrane permeability?
Methodological Answer :
- PAMPA Assay : Measure passive diffusion across artificial lipid membranes. 5-Pentyl derivatives typically show 2–3× higher permeability than unsubstituted isatin .
- Caco-2 Cell Model : Quantify apical-to-basolateral transport (apparent permeability, Papp) under pH 7.4.
- MD Simulations : Model lipid bilayer interactions using GROMACS. The pentyl chain aligns with hydrophobic lipid tails, reducing free energy barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
